molecular formula C15H17BFNO3 B1408264 (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid CAS No. 1704121-17-4

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid

Cat. No.: B1408264
CAS No.: 1704121-17-4
M. Wt: 289.11 g/mol
InChI Key: ZKFIGZKBIRDVKD-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzylamine moiety. These functional groups confer unique chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, as a boronic acid derivative, likely participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, reacting with an electrophilic organic group. The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The products of this reaction can be further processed through various biochemical pathways, depending on the specific synthetic goals .

Pharmacokinetics

Boronic acids are generally known to be relatively stable and readily prepared . They are also environmentally benign, which may suggest good bioavailability .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Action Environment

The action of this compound, like other boronic acids, is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The stability and reactivity of the boronic acid can also be influenced by factors such as temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 2-fluoro-5-iodobenzylamine), boronic acid (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from a few hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the fluorine and methoxybenzylamine groups.

    4-Methoxyphenylboronic acid: Similar structure but without the fluorine atom and amine group.

    2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacking the methoxybenzylamine moiety

Uniqueness

(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the methoxybenzylamine moiety provides additional sites for chemical modification .

Properties

IUPAC Name

[2-fluoro-5-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO3/c1-21-13-5-2-11(3-6-13)9-18-10-12-4-7-15(17)14(8-12)16(19)20/h2-8,18-20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFIGZKBIRDVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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